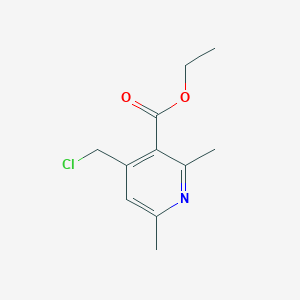

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate

Description

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate is a substituted nicotinic acid derivative characterized by a chloromethyl group at the 4-position and methyl groups at the 2- and 6-positions of the pyridine ring. This compound is structurally significant due to its reactive chloromethyl moiety, which enables further functionalization, such as nucleophilic substitution or coupling reactions. For instance, related derivatives like 3,5-diethyl 2,6-bis(chloromethyl)-1,4-dihydropyridine-3,4,5-tricarboxylate are synthesized via piperidine/acetate-catalyzed reactions between ethyl chloroacetoacetate and glyoxylic acid, followed by crystallization . Such methods highlight the importance of chloromethyl groups in facilitating downstream modifications for pharmaceutical or materials science applications.

Properties

IUPAC Name |

ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-4-15-11(14)10-8(3)13-7(2)5-9(10)6-12/h5H,4,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARXOMDUWDKGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate typically involves the chloromethylation of 2,6-dimethylnicotinic acid followed by esterification. One common method includes the reaction of 2,6-dimethylnicotinic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Reduction: Products include alcohols or other reduced forms of the ester group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate is primarily recognized for its role as a precursor in the synthesis of biologically active compounds. Its structure, featuring a chloromethyl group and a pyridine ring, allows it to participate in several chemical reactions that are crucial for developing new pharmaceuticals.

Antiviral Agents

Recent studies have highlighted the potential of compounds derived from this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. The compound's ability to form covalent bonds with target proteins can be leveraged to design effective antiviral agents. For instance, modifications to this compound have led to the development of analogues that exhibit enhanced activity against viral targets by optimizing their pharmacokinetic properties .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives.

Synthesis of Novel Compounds

This compound can be transformed into a variety of derivatives through reactions such as:

- Nucleophilic Substitution : The chloromethyl group can be replaced by amines or other nucleophiles to create new amine derivatives.

- Alkylation Reactions : The compound can participate in alkylation reactions to introduce different alkyl groups, enhancing its biological activity.

These transformations are essential for creating libraries of compounds that can be screened for biological activity.

Case Studies and Research Findings

Several case studies illustrate the utility of this compound in drug discovery:

Development of SARS-CoV-2 Inhibitors

Research has focused on modifying this compound to improve its efficacy as an inhibitor of the main protease (Mpro) of SARS-CoV-2. For example, studies have shown that certain modifications enhance binding affinity and selectivity towards viral targets while maintaining low cytotoxicity .

Synthesis of Anticancer Agents

Other studies have explored the application of this compound in synthesizing anticancer agents. By modifying the chloromethyl group and introducing various substituents on the pyridine ring, researchers have developed compounds that show promising activity against cancer cell lines .

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active nicotinate moiety, which can modulate biological pathways.

Comparison with Similar Compounds

Ethyl 2,6-Bis(chloromethyl)nicotinate Derivatives

- Structure : Features chloromethyl groups at the 2- and 6-positions instead of the 4-position.

- Synthesis : Synthesized via condensation of ethyl 4-chloroacetoacetate and glyoxylic acid, yielding a 1,4-dihydropyridine intermediate, which is subsequently oxidized .

- Reactivity: The bis(chloromethyl) configuration enhances electrophilicity, enabling double substitution reactions. For example, sulfuric acid-mediated methanolysis can cleave ester groups, suggesting utility in polymer or dendrimer synthesis .

- Physical Properties : Melting point 164–166°C; elemental analysis: C 45.95%, H 4.58%, N 3.72% .

Ethyl 2,6-Bis(bromomethyl)nicotinate

- Structure : Bromine replaces chlorine at the 2- and 6-positions.

- Applications : Brominated analogs are precursors for macrocyclic crown ethers (e.g., dibenzo-18-crown-6) due to bromine’s superior leaving-group ability in SN2 reactions. These macrocycles exhibit host-guest chemistry, mimicking enzymatic NADH interactions .

- Reactivity : Bromine’s higher polarizability compared to chlorine accelerates nucleophilic substitution, making it preferable for macrocyclization .

Ethyl 4-Hydroxy-2-methylnicotinate

- Structure : Hydroxyl group replaces the chloromethyl group at the 4-position.

- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents. This derivative is commercially available (3 suppliers) and used in pharmaceutical intermediates or coordination chemistry .

- Reactivity : Unlike chloromethyl, the hydroxyl group undergoes oxidation or esterification rather than substitution, limiting its utility in alkylation reactions .

Functional Group and Application Comparison

Biological Activity

Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is derived from nicotinic acid and exhibits a chloromethyl group at the 4-position. Its chemical formula is with a molecular weight of approximately 227.67 g/mol. The presence of the chloromethyl group is significant for its biological activity.

1. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against gram-positive and gram-negative bacteria.

| Compound | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| Ciprofloxacin (Standard) | High | High |

Studies suggest that modifications in the molecular structure can enhance antimicrobial efficacy, particularly through the introduction of halogen groups .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. In a study comparing several nicotinic acid derivatives, this compound showed significant inhibition of edema formation in animal models.

| Treatment Group | Edema Inhibition (%) |

|---|---|

| This compound | 62.5% |

| Diclofenac (Standard) | 67.0% |

The results indicate that while not as potent as diclofenac, the compound still possesses noteworthy anti-inflammatory properties .

3. Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit the proliferation of certain cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.2 |

| MCF-7 (Breast) | 12.8 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus but showed limited activity against E. coli with an MIC of over 128 µg/mL.

Case Study 2: Anti-inflammatory Response

A study involving inflammatory models in rats revealed that treatment with this compound resulted in reduced paw edema compared to untreated controls. Histological analysis indicated decreased leukocyte infiltration in treated groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.